molecular formula C14H19BrClNO2 B8175413 tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate

tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate

Cat. No.: B8175413
M. Wt: 348.66 g/mol
InChI Key: RHOZBGHAHRTKGY-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, a bromine atom, a chlorine atom, and an ethyl group attached to a benzyl carbamate structure. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and protein interactions. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups make it suitable for the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-bromo-2-chlorobenzyl(ethyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, which provides distinct reactivity and selectivity in chemical reactions. Its combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c1-5-17(13(18)19-14(2,3)4)9-10-7-6-8-11(15)12(10)16/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOZBGHAHRTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Br)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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